molecular formula C8H11Cl2NO B1418695 4-Chloro-2-ethoxyaniline hydrochloride CAS No. 858855-49-9

4-Chloro-2-ethoxyaniline hydrochloride

Cat. No. B1418695
M. Wt: 208.08 g/mol
InChI Key: XFHMVKGISOBBGW-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO . It has a molecular weight of 208.08 g/mol . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethoxyaniline hydrochloride is 1S/C8H10ClNO.ClH/c1-2-11-8-5-6 (9)3-4-7 (8)10;/h3-5H,2,10H2,1H3;1H . The canonical SMILES structure is CCOC1=C (C=CC (=C1)Cl)N.Cl .


Physical And Chemical Properties Analysis

4-Chloro-2-ethoxyaniline hydrochloride has a molecular weight of 208.08 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 207.0217694 g/mol and its monoisotopic mass is also 207.0217694 g/mol . The topological polar surface area is 35.2 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

1. Physical Properties and Chemical Interactions

  • A study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which shares a structural similarity with 4-Chloro-2-ethoxyaniline hydrochloride, explored its physical properties like density and refractive index, focusing on its molar refractivity and polarizability effects in aqueous NaCl/LiCl solutions (R. Sawale et al., 2016).

2. Chemical Synthesis and Derivatives

  • Ethyl imidate hydrochlorides were used for synthesizing ethoxycarbonylhydrazones, leading to substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, and further reacting to form Schiff and Mannich bases with isatin derivatives, highlighting the versatility of similar compounds in chemical synthesis (O. Bekircan & H. Bektaş, 2008).

3. Biocatalysis and Pharmaceutical Synthesis

  • Ethyl (S)-4-chloro-3-hydroxybutyrate, a compound structurally related to 4-Chloro-2-ethoxyaniline hydrochloride, was used in the synthesis of Atorvastatin. A Rhodococcus erythropolis strain was found to convert similar compounds into their respective acids, demonstrating the potential use of biocatalysis in pharmaceutical synthesis (H. Park, K. Uhm, & Hyung-Kwoun Kim, 2008).

4. Supramolecular Studies

  • Research into the crystal structures of 4-phenoxyanilines, which are structurally akin to 4-Chloro-2-ethoxyaniline hydrochloride, revealed insights into the isostructural nature of compounds with chloro, bromo, and ethynyl groups, contributing to understanding of supramolecular chemistry (A. Dey & G. Desiraju, 2004).

5. Environmental Degradation and Bioremediation

  • A study on 2-chloro-4-nitroaniline, a compound with some chemical resemblance to 4-Chloro-2-ethoxyaniline hydrochloride, examined its degradation by Rhodococcus sp. strain MB-P1 under aerobic conditions. This research offers insights into the environmental degradation and potential bioremediation strategies for similar compounds (F. Khan et al., 2013).

6. Analytical Chemistry and Sensing

  • The development of an electrochemical sensor for the determination of the herbicide MCPA and its metabolite 4-chloro-2-methylphenol utilized polyaniline doped by benzoic acid, a technique that could be adapted for detecting compounds like 4-Chloro-2-ethoxyaniline hydrochloride (V. Rahemi et al., 2015).

Safety And Hazards

4-Chloro-2-ethoxyaniline hydrochloride is considered hazardous .

properties

IUPAC Name

4-chloro-2-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMVKGISOBBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661205
Record name 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethoxyaniline hydrochloride

CAS RN

858855-49-9
Record name 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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